ベンゾキナミド

概要

説明

ベンゾキナミドは、主に麻酔や手術に伴う吐き気や嘔吐の予防と治療に使用されていた、販売中止になった制吐剤です。 . この薬剤は、抗ヒスタミン作用、軽度の抗コリン作用、鎮静作用を持ちます。 . この化合物は、1960年代にファイザーによって初めて合成されました。 .

2. 製法

ベンゾキナミドの合成には、いくつかの段階が必要です。 主な合成ルートには、3-(ジエチルカルバモイル)-9,10-ジメトキシ-1H,2H,3H,4H,6H,7H,11bH-ピリド[2,1-a]イソキノリン-2-イルアセテートと適切な試薬を制御された条件下で反応させることが含まれます。 . 工業的な生産方法では、通常、高純度の試薬と厳格な反応条件を使用して、目的の収率と純度の最終生成物を確保します。 .

作用機序

Target of Action

Benzquinamide primarily targets muscarinic acetylcholine receptors and histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the nervous system. Benzquinamide also binds to the α2A, α2B, and α2C adrenergic receptors .

Mode of Action

It is presumed that benzquinamide works viaantagonism of its primary targets . This means that it binds to these receptors and blocks their normal function, thereby altering the signal transmission in the nervous system.

Pharmacokinetics

Benzquinamide’s absorption is incomplete, with a bioavailability of 33-39% via the capsule and suppository routes, relative to the intramuscular route . The half-life of Benzquinamide is between 1 and 1.6 hours for all formulations .

Result of Action

Benzquinamide is an antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties . By antagonizing its target receptors, it can prevent and treat nausea and vomiting associated with anesthesia and surgery . It is also suggested that Benzquinamide interferes with P-glycoprotein mediated drug transport and increases drug accumulation in multidrug resistant (MDR) cells .

科学的研究の応用

ベンゾキナミドは、

生化学分析

Biochemical Properties

Benzquinamide works via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . It interacts with these proteins and enzymes, blocking their activity and thus exerting its effects .

Cellular Effects

Given its mechanism of action, it can be inferred that Benzquinamide may influence cell function by modulating the activity of muscarinic acetylcholine receptors and histamine H1 receptors .

Molecular Mechanism

Benzquinamide exerts its effects at the molecular level through its antagonistic action on muscarinic acetylcholine receptors and histamine H1 receptors . This antagonism can lead to changes in cell signaling pathways, potentially influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The half-life of Benzquinamide is reported to be between 1-1.6 hours for all formulations

Dosage Effects in Animal Models

It is known that Benzquinamide has been used in the past to prevent and treat nausea and vomiting associated with anesthesia and surgery .

Metabolic Pathways

Given its known interactions with muscarinic acetylcholine receptors and histamine H1 receptors, it may be involved in pathways related to these receptors .

準備方法

The synthesis of Benzquinamide involves several steps. The key synthetic route includes the reaction of 3-(diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate with appropriate reagents under controlled conditions . Industrial production methods typically involve the use of high-purity reagents and stringent reaction conditions to ensure the desired yield and purity of the final product .

化学反応の分析

ベンゾキナミドは、以下のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、対応する酸化生成物を形成することができます。

還元: 還元反応は、適切な還元剤を使用して行うことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

特性

IUPAC Name |

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZILQVIPPROJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022657 | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors., LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/ | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIISOPROPYL ETHER | |

CAS No. |

63-12-7, 23844-24-8 | |

| Record name | Benzquinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquinamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-131.5, 130-131.5 °C, 131 °C | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Benzquinamide's primary mechanism of action?

A1: While Benzquinamide's exact mechanism of action remains partially unclear, research suggests it interacts with multiple neurotransmitter systems. Notably, it has shown an ability to impair the uptake of adrenaline by adreno-medullary granules, indicating an interaction with the storage and release of catecholamines [].

Q2: Does Benzquinamide affect serotonin levels?

A2: Yes, studies indicate that Benzquinamide, similar to Reserpine, can reduce serotonin (5-hydroxytryptamine) levels in the spinal cord. This effect is observed both above and below a spinal cord transection, suggesting a mechanism independent of nerve impulses [].

Q3: Does Benzquinamide exhibit any noradrenaline receptor blocking activity?

A3: Research suggests that Benzquinamide might possess some noradrenaline receptor blocking activity. This is based on observations that it, along with Oxypertine, can reduce the increase in flexor reflex activity induced by L-3,4-dihydroxphenylalanine, an effect not observed with Prenylamine [].

Q4: How does Benzquinamide affect blood pressure?

A4: Benzquinamide demonstrates a complex effect on blood pressure. In conscious dogs, it can increase both blood pressure and heart rate, effects abolished by anesthesia or Reserpine pretreatment []. In anesthetized dogs, lower doses show minimal effect, while higher doses (10-20 mg/kg) decrease blood pressure and attenuate the pressor response to epinephrine and norepinephrine []. This suggests a possible interaction with the sympathetic nervous system.

Q5: What is the role of the central nervous system in Benzquinamide's cardiovascular effects?

A5: The central nervous system appears crucial for Benzquinamide's cardiovascular effects. Studies in dogs with spinal cord sections revealed a loss of its hypertensive and cardiac stimulant actions, suggesting a central mediation of these effects [].

Q6: Does Benzquinamide affect vascular smooth muscle?

A6: Yes, Benzquinamide has been shown to directly relax vascular smooth muscle. This relaxation leads to reduced peripheral vascular resistance and hypotension in vivo, which triggers a reflex sympathetic activation as a compensatory mechanism [].

Q7: How does Benzquinamide affect the respiratory system?

A7: Benzquinamide acts as a respiratory stimulant. In a dose of 0.7 mg/kg intravenously, it has been shown to increase ventilation by 12.4 L/min at a constant controlled alveolar CO2 tension []. Additionally, it shifts the ventilatory response curve to CO2 to the left, indicating increased sensitivity [].

Q8: What is the molecular formula and weight of Benzquinamide?

A8: Benzquinamide's molecular formula is C21H27N3O4, and its molecular weight is 385.45 g/mol.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Benzquinamide?

A9: While specific details on Benzquinamide's ADME profile require further investigation, some studies provide preliminary insights. Research suggests that it is metabolized in the liver, and its metabolites are primarily excreted in the urine [].

Q10: Does Benzquinamide interact with P-glycoprotein?

A10: Yes, research suggests that Benzquinamide can inhibit P-glycoprotein (P-gp) mediated drug efflux, potentially increasing the intracellular accumulation of certain anticancer agents in multidrug-resistant cell lines [].

Q11: How effective is Benzquinamide as an antiemetic compared to other drugs?

A11: While initial studies showed promise for Benzquinamide as an antiemetic, particularly through intravenous administration [], further research comparing it to other antiemetics, such as Prochlorperazine, revealed limitations in its efficacy. For instance, in preventing nausea and vomiting induced by 5-fluorouracil, orally administered Benzquinamide showed lower efficacy than Prochlorperazine [].

Q12: Has Benzquinamide been investigated for use in specific cancer chemotherapy regimens?

A12: Yes, Benzquinamide's antiemetic effects have been studied in the context of cancer chemotherapy, particularly in patients receiving regimens containing Cisplatin and/or Doxorubicin [, ].

Q13: What are the known side effects of Benzquinamide?

A13: Sedation is a commonly reported side effect of Benzquinamide. In some studies, the incidence of sedation was comparable to that observed with Prochlorperazine [].

Q14: Are there any reports of extrapyramidal reactions associated with Benzquinamide?

A14: While not as common as with some other antipsychotics, there have been isolated case reports of extrapyramidal reactions following Benzquinamide administration. Interestingly, these reactions were observed in patients who had previously experienced similar reactions to Prochlorperazine, suggesting a possible shared susceptibility [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

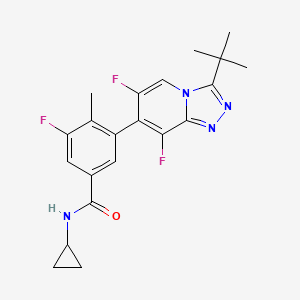

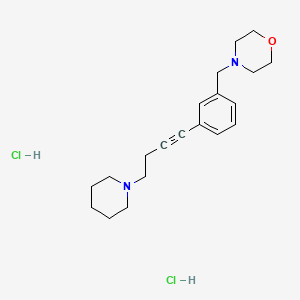

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)

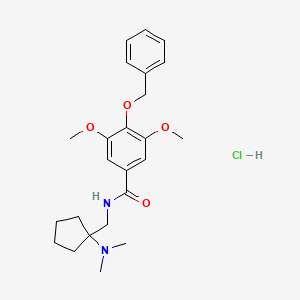

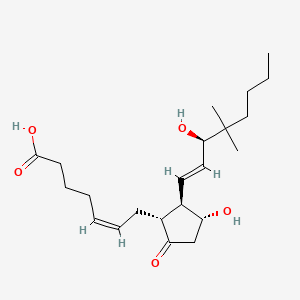

![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride](/img/structure/B1662639.png)

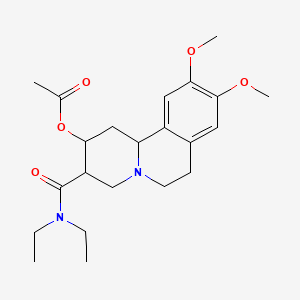

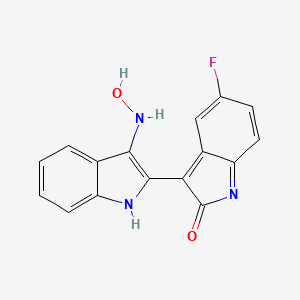

![5-[3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide](/img/structure/B1662640.png)

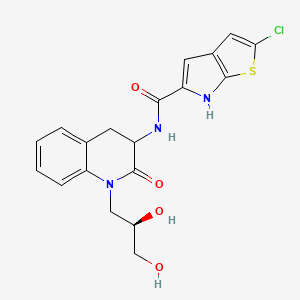

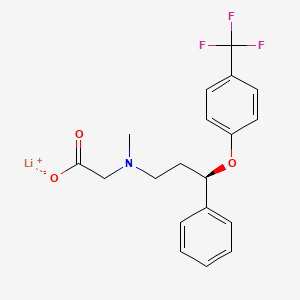

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)